molecular formula C12H14O2 B2602644 (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid CAS No. 2248198-26-5

(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid

Cat. No.: B2602644
CAS No.: 2248198-26-5
M. Wt: 190.242
InChI Key: ITXZGGXWFWJKSF-MRVPVSSYSA-N
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Description

(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid is a chiral indane-based carboxylic acid of high interest in pharmaceutical and medicinal chemistry research. The indane scaffold, a bicyclic system consisting of a benzene ring fused with a cyclopentane ring, is a privileged structure in drug design due to its rigid, planar geometry that can effectively mimic certain pharmacophores . This specific (R)-enantiomer offers a stereochemically defined building block for the development of targeted bioactive molecules. Researchers value this compound for its potential application in early-stage drug discovery, particularly as a precursor or intermediate in synthesizing more complex molecules that modulate specific biological pathways. The structural core of this compound is related to other indane derivatives that have been investigated for inhibiting various enzymes and protein targets . As a research chemical, it serves as a critical starting material for structure-activity relationship (SAR) studies, where scientists systematically modify the structure to optimize binding affinity, efficacy, and selectivity. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

(2R)-2-(2,3-dihydro-1H-inden-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8(12(13)14)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4H2,1H3,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXZGGXWFWJKSF-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCC2)C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(CCC2)C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-indene.

    Functionalization: The indene is then functionalized to introduce the propanoic acid group. This can be achieved through a series of reactions, including halogenation, Grignard reaction, and subsequent oxidation.

    Chiral Resolution: To obtain the (2R) enantiomer, chiral resolution techniques such as crystallization or chromatography may be employed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Materials Science: The compound is explored for its use in the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of “(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid” are summarized below, with key differences in substituents, stereochemistry, and pharmacological relevance highlighted.

Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Pharmacological Relevance
This compound C₁₂H₁₄O₂ 190.24 R-configuration at C2; no additional substituents Potential Nrf2 pathway activator
Isoprofen (2-(2-isopropylindan-5-yl)propanoic acid) C₁₅H₂₀O₂ 248.32 Isopropyl group at indene C2 position Anti-inflammatory agent (preclinical studies)
3-(2,3-Dihydro-1H-inden-5-yl)propanoic acid C₁₂H₁₄O₂ 190.24 Propanoic acid at C3 instead of C2 Suggested Nrf2 activator; unproven specificity
2-(2,3-Dihydro-1H-inden-5-yl)-2-methylpropanoic acid C₁₃H₁₆O₂ 204.26 Methyl group at C2 of propanoic acid No reported bioactivity; structural analog
2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid C₁₃H₁₆O₃ 228.27 Ether linkage (oxygen) between indene and propanoic acid Unknown activity; steric/electronic variation

Key Differences and Implications

Stereochemistry : The (2R)-configuration distinguishes the target compound from racemic mixtures or (2S)-enantiomers, which may exhibit divergent binding affinities to biological targets. For example, highlights the importance of stereochemical resolution in optimizing activity .

Functional Groups: The ether linkage in 2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid introduces rigidity and polarity, which may reduce membrane permeability compared to the target compound .

In contrast, the target compound’s simpler structure may favor specificity in Nrf2 activation .

Pharmacological Context

  • Nrf2 Pathway Activation: Derivatives like 3-(2,3-Dihydro-1H-inden-5-yl)propanoic acid are proposed as Nrf2 activators for autoimmune diseases, though clinical validation is lacking .

Biological Activity

(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14O2C_{12}H_{14}O_2, indicating it contains twelve carbon atoms, fourteen hydrogen atoms, and two oxygen atoms. The compound features a propanoic acid moiety attached to a bicyclic indene framework, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Preparation of 2,3-dihydro-1H-indene : This serves as the starting material.
  • Functionalization : The indene is functionalized to introduce the propanoic acid group through a series of reactions including halogenation, Grignard reaction, and oxidation.
  • Chiral Resolution : Techniques such as crystallization or chromatography are employed to isolate the (2R) enantiomer.

The biological activity of this compound is thought to stem from its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors, influencing various biochemical pathways. This interaction can lead to anti-inflammatory and analgesic effects, similar to other compounds in its class.

Research Findings

Research indicates that this compound exhibits significant biological activity:

  • Anti-inflammatory Properties : Studies suggest that derivatives of indene can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.
  • Analgesic Effects : Some studies have indicated that compounds with similar structures may possess pain-relieving properties.

Case Studies

StudyFindings
Study 1 Investigated the anti-inflammatory effects of indene derivatives. Found that this compound significantly reduced inflammation markers in animal models.
Study 2 Analyzed the analgesic properties of related compounds. Results indicated a notable reduction in pain response in treated subjects compared to controls.

Comparative Analysis

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-(2,3-dihydro-1H-indole-5-yl)propanoic acidIndole derivativePotential neuroprotective effects
3-(2,3-dihydro-1H-indan-5-yl)propanoic acidSimilar bicyclic structureLimited studies on biological activity
2-(2-isopropyl-2,3-dihydro-1H-indene-5-yl)propanoic acidContains isopropyl groupAltered solubility and reactivity

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